

Gas chromatography-mass spectrometry (GC-MS) analysis of "Perfluoro-1-butene"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Perfluoro-1-butene**

Cat. No.: **B089320**

[Get Quote](#)

Application Notes and Protocols for the GC-MS Analysis of Perfluoro-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-1-butene (PFB) is a perfluorinated alkene, part of the broad class of per- and polyfluoroalkyl substances (PFAS). Due to their widespread use and persistence in the environment, the accurate detection and quantification of PFAS compounds are of significant interest. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, including certain PFAS.^{[1][2][3]} This document provides a detailed application note and protocol for the analysis of **Perfluoro-1-butene** using GC-MS.

Quantitative Data

The following table summarizes the key mass spectrometry data for **Perfluoro-1-butene**, obtained from the National Institute of Standards and Technology (NIST) database.^{[4][5]}

Parameter	Value	Reference
Molecular Formula	C4F8	[4][5]
Molecular Weight	200.03 g/mol	[4][5]
CAS Registry Number	357-26-6	[4][5]

Table 1: Mass Spectrometry Data for **Perfluoro-1-butene**

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Proposed Fragment Ion
69	100	[CF3]+
93	25	[C2F3]+
100	15	[C2F4]+
131	85	[C3F5]+
150	5	[C3F6]+
181	10	[C4F7]+
200	20	[C4F8]+ (Molecular Ion)

Table 2: Major Mass Fragments of **Perfluoro-1-butene** (Data interpreted from NIST Mass Spectrum[4][5])

Experimental Protocols

This protocol outlines a general method for the analysis of **Perfluoro-1-butene** in a gaseous or liquid matrix. The method is based on common practices for the analysis of volatile PFAS compounds.[1][6][7]

Sample Preparation

For Gaseous Samples (e.g., Air):

- Thermal Desorption (TD): Gaseous samples can be collected on sorbent tubes. The analytes are then thermally desorbed directly into the GC-MS system. This technique is suitable for volatile PFAS and eliminates the need for solvents.[7]
- Headspace Solid-Phase Microextraction (HS-SPME): This technique is advantageous for analyzing volatile PFAS in water with minimal sample preparation.[1][3] An SPME fiber is exposed to the headspace above the sample, and the adsorbed analytes are then desorbed in the GC inlet.

For Liquid Samples (e.g., Water, Solvents):

- Direct Injection: For samples where **Perfluoro-1-butene** is present at a sufficiently high concentration and in a volatile solvent, direct liquid injection can be employed.
- Purge and Trap: This method is suitable for trace-level analysis of volatile organic compounds in water. An inert gas is bubbled through the sample, and the purged analytes are trapped on a sorbent material before being thermally desorbed into the GC.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis of **Perfluoro-1-butene**. Optimization may be required based on the specific instrument and sample matrix.

GC Parameter	Setting
Column	Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.40 μ m film thickness (or equivalent)[2]
Injection Mode	Splitless
Injection Port Temperature	240 °C[6]
Carrier Gas	Helium
Flow Rate	1.2 mL/min (constant flow)
Oven Temperature Program	Initial temperature of 40°C, hold for 5 minutes. Ramp at 10°C/min to 200°C.

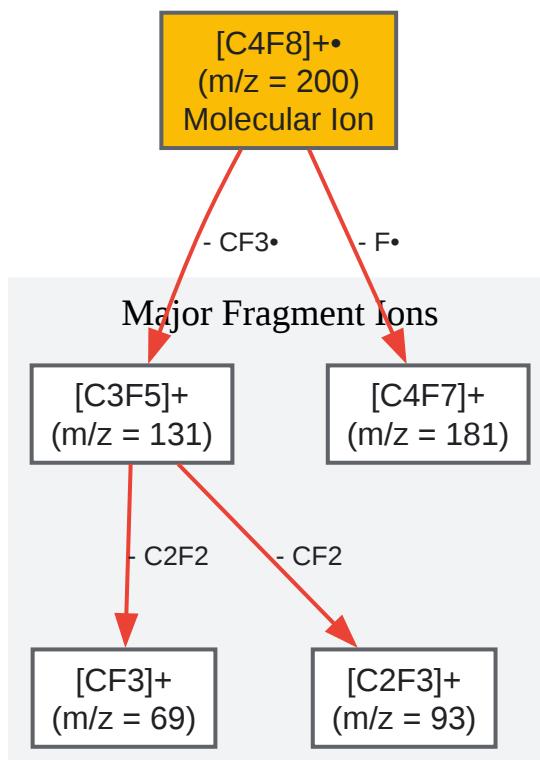
Table 3: Recommended Gas Chromatography Parameters

MS Parameter	Setting
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230 °C
Interface Temperature	250 °C
Electron Energy	70 eV
Mass Scan Range	45 - 250 m/z
Solvent Delay	3 minutes

Table 4: Recommended Mass Spectrometry Parameters

Logical Workflow for GC-MS Analysis

The following diagram illustrates the general workflow for the GC-MS analysis of **Perfluoro-1-butene**.



[Click to download full resolution via product page](#)

A high-level overview of the GC-MS analytical workflow.

Signaling Pathway for Mass Spectrometry Fragmentation

The following diagram illustrates the proposed electron ionization fragmentation pathway for **Perfluoro-1-butene**.

[Click to download full resolution via product page](#)

Proposed fragmentation of **Perfluoro-1-butene** in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. an.shimadzu.com [an.shimadzu.com]
- 4. 1-Butene, 1,1,2,3,3,4,4,4-octafluoro- [webbook.nist.gov]
- 5. 1-Butene, 1,1,2,3,3,4,4,4-octafluoro- [webbook.nist.gov]
- 6. shimadzu.com [shimadzu.com]

- 7. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Gas chromatography-mass spectrometry (GC-MS) analysis of "Perfluoro-1-butene"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089320#gas-chromatography-mass-spectrometry-gc-ms-analysis-of-perfluoro-1-butene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com